(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Properties
IUPAC Name |
methyl 2-[[5-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S2/c1-21-13(20)7-24-15-18-17-14(25-15)16-12(19)5-3-9-2-4-10-11(6-9)23-8-22-10/h2-6H,7-8H2,1H3,(H,16,17,19)/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBQHCOROPCSMC-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CSC1=NN=C(S1)NC(=O)/C=C\C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzo[d][1,3]dioxole derivative with the thiadiazole intermediate, often using a palladium-catalyzed cross-coupling reaction.
Acrylamide Group Addition: The acrylamide group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Recent studies have highlighted the biological activities of compounds containing thiadiazole and benzo[d][1,3]dioxole moieties. These compounds exhibit a range of pharmacological properties including:
- Antimicrobial Activity : Research indicates that derivatives of thiadiazole can act as effective antimicrobial agents. The incorporation of the benzo[d][1,3]dioxole unit may enhance this activity by improving solubility and bioavailability .
- Anticancer Properties : Some studies suggest that compounds similar to (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
A detailed investigation into the anticancer properties of related thiadiazole compounds demonstrated their ability to inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds over a 48-hour period .
Material Science Applications
In addition to biological applications, (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be explored for its potential use in material science:
- Polymeric Materials : The compound can serve as a monomer for synthesizing polymeric materials with tailored properties. Its unique structure may contribute to enhanced thermal stability and mechanical strength in polymer matrices.
Future Research Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms through which (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its biological effects will aid in optimizing its structure for improved efficacy.
- Formulation Development : Investigating various formulation strategies to enhance the delivery and bioavailability of this compound could lead to more effective therapeutic applications.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate: can be compared to other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that combines a thiadiazole moiety with a benzo[d][1,3]dioxole structure. This combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiadiazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Benzo[d][1,3]dioxole : Often associated with various pharmacological effects, particularly in enhancing the efficacy of other drug compounds.
Antimicrobial Activity
Research has shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) studies indicate that certain thiadiazole derivatives have MIC values lower than standard antibiotics against various pathogens such as Staphylococcus aureus and Escherichia coli .
- A study highlighted that compounds similar to (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate demonstrated higher antibacterial activity compared to commonly used antibiotics like streptomycin .
Anticancer Properties
The cytostatic activity of thiadiazole derivatives has been documented in several studies:
- Compounds with the 1,3,4-thiadiazole framework have been investigated for their potential to inhibit cancer cell proliferation. For instance, some derivatives have shown promising results against various cancer cell lines .
- The incorporation of the benzo[d][1,3]dioxole structure could enhance the selectivity and potency of these compounds against cancer cells .
Case Study 1: Thiadiazole Derivatives
A review focusing on 2-amino-1,3,4-thiadiazole highlighted its potential as a scaffold for drug development. The study reported that derivatives with varying substitutions exhibited significant antibacterial and antifungal activities . This suggests that (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate may also possess similar properties.
Case Study 2: Crystal Structure Analysis
Research on related compounds has involved detailed crystal structure analyses that provide insights into their biological activity. Such studies often correlate structural features with biological efficacy . Understanding these relationships can guide the design of more effective derivatives.
Data Tables
| Activity Type | Compound | MIC (µg/mL) | Standard Comparison |
|---|---|---|---|
| Antibacterial | Thiadiazole derivative | 32.6 | Itraconazole (47.5) |
| Antifungal | Thiadiazole derivative | 25.0 | Fluconazole |
| Cytostatic | Thiadiazole derivative | Varies | Standard chemotherapeutics |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and what reaction conditions are critical for achieving high yields?
- Methodology : The compound is synthesized via multi-step reactions. A key intermediate, 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol, is prepared by refluxing N-(benzo[d][1,3]dioxol-5-ylmethyl)hydrazinecarbothioamide with NaOH and CS₂ in ethanol for 12 hours, followed by acidification to pH 4 to precipitate the product . Subsequent steps involve coupling reactions, such as thioacetate formation under reflux with anhydrous potassium carbonate in acetone, as demonstrated in analogous thiadiazole syntheses . For the Z-configuration, stereochemical control is achieved using specific catalysts (e.g., TsOH) or solvents (e.g., acetic acid), as seen in similar heterocyclic syntheses .
Q. How is the structural integrity and purity of the compound confirmed post-synthesis?
- Methodology : Structural validation employs spectroscopic techniques:
- 1H/13C-NMR : Assign peaks for benzo[d][1,3]dioxole protons (δ 6.8–7.2 ppm) and thiadiazole sulfur-linked methyl groups (δ 3.5–4.0 ppm) .
- IR spectroscopy : Confirm acrylamido C=O stretching (~1650 cm⁻¹) and thioacetate C-S bonds (~680 cm⁻¹) .
- X-ray diffraction : Resolve stereochemical ambiguities, particularly the Z-configuration, by analyzing crystal packing and bond angles .
- Elemental analysis : Verify purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange terms are used to calculate electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to predict nucleophilic/electrophilic sites . Basis sets (e.g., 6-31G*) model sulfur and oxygen atoms accurately. Solvent effects (e.g., ethanol) are incorporated via polarizable continuum models (PCM) to simulate reaction environments . These calculations guide experimental design, such as optimizing substituents for bioactivity.
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodology : Discrepancies in NMR chemical shifts or IR bands may arise from solvent effects or conformational flexibility. Use 2D NMR (e.g., HSQC, HMBC) to correlate proton-carbon interactions and validate computed structures . For vibrational modes, compare experimental IR with scaled DFT frequencies (scaling factor ~0.97) . If contradictions persist, re-examine synthesis protocols for byproducts or isomerization during purification .
Q. What are the challenges in optimizing the Z-configuration during synthesis, and how can reaction parameters be adjusted to favor this isomer?
- Methodology : The Z-isomer is thermodynamically less stable due to steric hindrance between the acrylamido and thiadiazole groups. To favor Z-configuration:
- Use sterically hindered solvents (e.g., dioxane) to slow isomerization .
- Employ low-temperature quenching after cyclization to "freeze" the desired isomer .
- Introduce hydrogen-bonding catalysts (e.g., TsOH) to stabilize the transition state .
Q. How do molecular docking studies inform the potential biological activity of this compound, particularly in enzyme inhibition?
- Methodology : Docking software (e.g., AutoDock Vina) models interactions between the compound and target enzymes (e.g., acetylcholinesterase). Key steps:
- Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level .
- Define the enzyme’s active site (e.g., using PDB ID 4EY7) and assign flexible residues.
- Score binding poses based on van der Waals forces, hydrogen bonds, and π-π stacking. For example, the benzo[d][1,3]dioxole moiety may occupy hydrophobic pockets, while the thiadiazole sulfur forms hydrogen bonds with catalytic serines .
- Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
